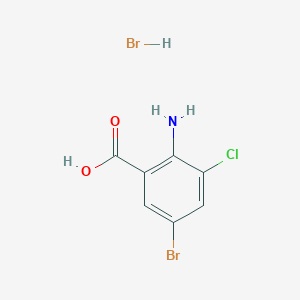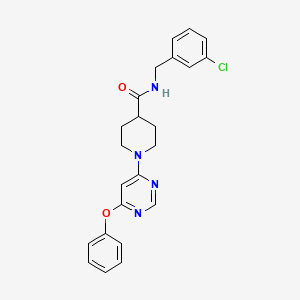![molecular formula C21H21N3O3 B2674959 3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 874147-39-4](/img/no-structure.png)
3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-c]pyrazol-6(1H)-one ring suggests that the compound may have a planar structure in this region. The hydroxyphenyl and propoxyphenyl groups could potentially introduce some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the hydroxy group (-OH) is a common site of reactivity in organic molecules, and could potentially be involved in reactions such as esterification or dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the hydroxy group could make the compound soluble in polar solvents .Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the condensation of 2-hydroxyacetophenone with 3-propoxybenzaldehyde to form chalcone, which is then reacted with methylamine and ethyl acetoacetate to form the pyrazoline intermediate. The pyrazoline intermediate is then cyclized with hydrazine hydrate to form the pyrazolone ring, followed by methylation of the nitrogen atom to form the final product.", "Starting Materials": [ "2-hydroxyacetophenone", "3-propoxybenzaldehyde", "methylamine", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyacetophenone with 3-propoxybenzaldehyde to form chalcone", "Step 2: Reaction of chalcone with methylamine and ethyl acetoacetate to form the pyrazoline intermediate", "Step 3: Cyclization of the pyrazoline intermediate with hydrazine hydrate to form the pyrazolone ring", "Step 4: Methylation of the nitrogen atom to form the final product" ] } | |
Número CAS |
874147-39-4 |
Nombre del producto |
3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one |
Fórmula molecular |
C21H21N3O3 |
Peso molecular |
363.417 |
Nombre IUPAC |
3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O3/c1-3-11-27-14-8-6-7-13(12-14)20-17-18(15-9-4-5-10-16(15)25)22-23-19(17)21(26)24(20)2/h4-10,12,20,25H,3,11H2,1-2H3,(H,22,23) |
Clave InChI |
BCVIOEPLUTVJQP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C)NN=C3C4=CC=CC=C4O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine](/img/structure/B2674878.png)


![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B2674885.png)
![N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2674886.png)


![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2674893.png)


![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2674896.png)
![3,3,3-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674897.png)
![(E)-4-(Dimethylamino)-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)but-2-en-1-one](/img/structure/B2674898.png)